2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group attached to the benzamide moiety, along with a pyrrolidinyl-pyrimidinyl substituent
Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Pyrrolidine derivatives often show significant pharmacological activity .
Mode of Action
Pyrimidine and pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes .
Biochemical Pathways
These compounds can affect various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of these compounds can vary widely and would depend on their specific chemical structures .
Result of Action
The molecular and cellular effects of these compounds can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the exact chemical structure of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves a multi-step process:
Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of the pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine.
Benzamide Formation: The next step involves the formation of the benzamide moiety. This can be done by reacting 2-chlorobenzoyl chloride with an appropriate amine to form the benzamide intermediate.
Coupling Reaction: Finally, the pyrimidine intermediate is coupled with the benzamide intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the pyrimidine ring or the benzamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the pyrimidine or benzamide moieties.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(pyrimidin-4-ylmethyl)benzamide
- 2-chloro-N-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)benzamide
- 2-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the presence of the pyrrolidinyl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-6-2-1-5-13(14)15(22)19-11-12-7-8-18-16(20-12)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJQDRDOZPKTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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